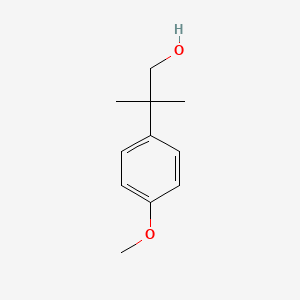

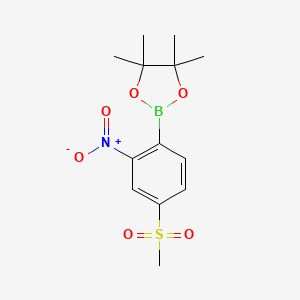

2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

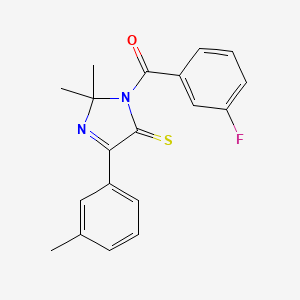

2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMSO-NTP, is a boron-containing compound that has been used in scientific research for a variety of applications. DMSO-NTP is a versatile reagent, as it can be used as a catalyst for organic synthesis, as a reagent for the synthesis of organic compounds, and as a reagent for biochemistry and biophysics. DMSO-NTP is a useful reagent for the synthesis of organic compounds because it is capable of forming stable bonds with a variety of organic molecules. DMSO-NTP is also a useful reagent for biochemistry and biophysics because it has a unique ability to interact with proteins and other macromolecules.

Scientific Research Applications

Molecular Structure Analysis

- The compound has been analyzed for its crystal structure using X-ray diffraction, revealing no significant interactions with the Lewis acidic boron atom (Coombs et al., 2006).

Electrochemical Behavior

- Electrochemical reduction studies of similar compounds with strong electron-withdrawing substituents, such as nitro and cyano groups, have provided insights into the behavior of radical anions and their potential applications (Pilard et al., 2001).

Structural and Spectroscopic Studies

- The compound's structure in various states (solid, chloroform, acetonitrile) has been investigated using FT-IR and NMR spectroscopy, offering potential insights for its use in chemical and pharmaceutical research (Binkowska et al., 2001).

Reactivity with Organic Bases

- Studies on the reactivity of similar sulfonyl compounds with organic bases in different solvents like acetonitrile and tetrahydrofuran could provide a foundation for synthesizing novel compounds (Binkowska & Jarczewski, 2008).

Application in Synthesis of Novel Compounds

- The compound's derivatives have been synthesized and investigated for their potential applications in creating new materials for technologies like LCDs and for their therapeutic potential in treating neurodegenerative diseases (Das et al., 2015).

Host-Guest Chemistry

- Its structural adaptability has been studied in various solvates, revealing its potential in forming host networks, which could have implications in materials science and molecular recognition (Thaimattam et al., 2001).

Electrochemical Properties

- Comparative studies of electrochemical properties with similar sulfur-containing organoboron compounds have been performed, highlighting its potential in synthetic chemistry and materials science (Tanigawa et al., 2016).

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylsulfonyl-2-nitrophenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO6S/c1-12(2)13(3,4)21-14(20-12)10-7-6-9(22(5,18)19)8-11(10)15(16)17/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPQAPWOYWMYDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)

![N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2357930.png)

![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)

![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)